
2-(Dipentylamino)indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dipentylamino)indene-1,3-dione is a synthetic organic compound that belongs to the class of indandione derivatives. Indandione derivatives are known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization. The unique structure of this compound, which includes an indene-1,3-dione core substituted with a dipentylamino group, makes it a compound of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipentylamino)indene-1,3-dione typically involves the nucleophilic addition of dipentylamine to an indene-1,3-dione precursor. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the nucleophilic attack and subsequent formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dipentylamino)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indene-1,3-dione core to indane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Indane derivatives.
Substitution: Halogenated or aminated indene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dipentylamino)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials and photoinitiators for polymerization.
Wirkmechanismus
The mechanism of action of 2-(Dipentylamino)indene-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with a variety of biomolecules.
Vergleich Mit ähnlichen Verbindungen
2-(Dipentylamino)indene-1,3-dione can be compared with other indandione derivatives such as:
Indane-1,3-dione: A simpler structure without the dipentylamino group, used in similar applications but with different reactivity.
2-(Diethylamino)indene-1,3-dione: A similar compound with a diethylamino group instead of a dipentylamino group, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indandione derivatives.
Eigenschaften
CAS-Nummer |
5429-77-6 |
|---|---|
Molekularformel |
C19H27NO2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-(dipentylamino)indene-1,3-dione |
InChI |
InChI=1S/C19H27NO2/c1-3-5-9-13-20(14-10-6-4-2)17-18(21)15-11-7-8-12-16(15)19(17)22/h7-8,11-12,17H,3-6,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
ZTRDBOKYURIPGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


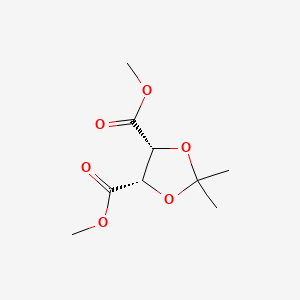

![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
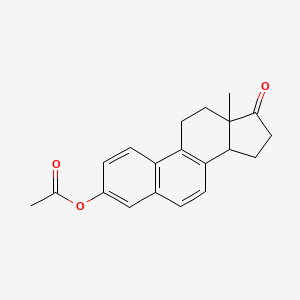
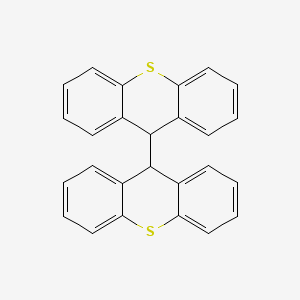
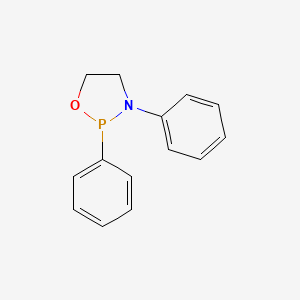

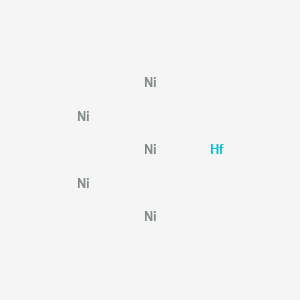
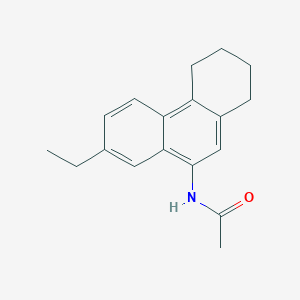
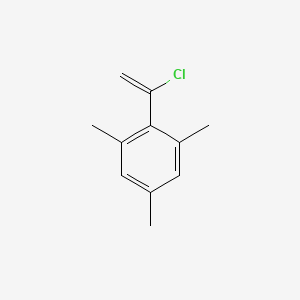
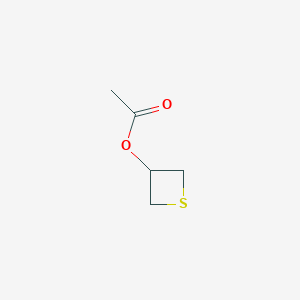
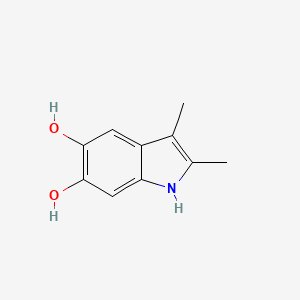
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
